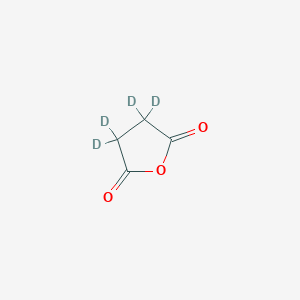

Succinic anhydride-2,2,3,3-d4

Overview

Description

Synthesis Analysis

The synthesis of d4-succinic anhydride from succinic anhydride and d1-acetic acid involves a base and solvent-catalyzed conversion, showcasing a simpler and faster method than previous approaches, utilizing accessible and inexpensive materials (Stella, 1973). Additionally, ethyl succinic anhydride and its d5-labeled version have been synthesized for quantitative peptide analysis, indicating the versatility of succinic anhydride derivatives in analytical chemistry (Niwayama et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of E- and Z-isomers of 2,5-dimethyl-3-furylethylidene(isopropylidene)-succinic anhydride reveal a twisting between the furan ring and the succinic anhydride portion, initiated by a π–π* transition, not from a π-orbital delocalized over the molecule (Yoshioka et al., 1989).

Chemical Reactions and Properties

A novel and efficient catalyst, Nano-Fe3O4/PEG/succinic anhydride, has been used for the synthesis of benzoxanthenes under ultrasonic irradiation, showcasing the application of succinic anhydride derivatives in green chemistry (Safaei‐Ghomi & Eshteghal, 2017).

Physical Properties Analysis

Research on the crystallochemical analysis of succinic and maleic anhydrides has revealed characteristic features of molecule arrangements in crystals, offering insights into the intermolecular interactions and structural properties of these compounds (Zorky et al., 2003).

Chemical Properties Analysis

The reaction of proteins with succinic anhydride, replacing positively charged groups with negatively charged ones, leads to significant changes in protein structure and behavior, indicating the chemical reactivity and potential applications of succinic anhydride in modifying biomolecules (Habeeb et al., 1958).

Scientific Research Applications

1. Surface Modification of Cellulose Nanocrystals

- Application Summary : Succinic anhydride is used for the surface modification of cellulose nanocrystals (CNC). This is a key step in developing new functionalities and tailoring nanomaterial properties for specific applications .

- Methods of Application : The heterogeneous esterification of CNC with succinic anhydride was investigated. The influence of reaction parameters, such as time, temperature, and molar ratio of reagents, on the structure, morphology, and thermal properties were systematically studied .

- Results : It was found that the degree of surface substitution of CNC increased with the molar ratio of succinic anhydride to cellulose hydroxyl groups (SA:OH), as well as the reaction time .

2. Sustainable Succinylation of Cellulose

- Application Summary : Succinic anhydride is used for the sustainable succinylation of cellulose in a CO2-based switchable solvent .

- Methods of Application : The dissolved cellulose was subjected to in situ derivatization with succinic anhydride without the need for any additional catalyst under very mild conditions .

- Results : Cellulose was successfully converted to cellulose succinates with degrees of substitution (DS) ranging from 1.51 to 2.59, depending on the reaction conditions and the molar ratio of succinic anhydride .

3. Synthesis of 2, 3-dibromo-succinic Anhydride

- Application Summary : A reactive-type flame retardant 2, 3-dibromo-succinic anhydride (DBSA) was used to endow durable flame retardancy to a poly (ethylene terephthalate) (PET)/cotton blended fabric .

- Methods of Application : The fabric was treated with DBSA via the pad-dry-cure method .

- Results : The treated fabric exhibited durable flame retardancy .

4. Synthesis of Fenbufen

- Application Summary : Succinic anhydride is used in the synthesis of the drug Fenbufen .

- Methods of Application : Succinic anhydride is used in acylations under Friedel-Crafts conditions .

- Results : The successful synthesis of Fenbufen, a non-steroidal anti-inflammatory drug .

5. Preparation of Perfume Esters

- Application Summary : Succinic anhydride is used to make perfume esters .

- Methods of Application : Succinic anhydride reacts with alcohols to form esters, which are used in perfumery .

- Results : The production of various aromatic esters used in perfumes .

6. Reaction with Hydrazine Hydrate

- Application Summary : Succinic anhydride reacts with hydrazine hydrate .

- Methods of Application : The reaction of succinic anhydride with hydrazine hydrate was studied .

- Results : The reaction resulted in the formation of new compounds, expanding the understanding of the reactivity of succinic anhydride .

7. Esterification of Polysaccharides

- Application Summary : Succinic anhydride is used in the esterification of polysaccharides .

- Methods of Application : Succinic anhydride reacts with polysaccharides to form esters .

- Results : The production of various esters used in biochemical applications .

8. Preparation of Robust Biocatalysts for Wastewater Treatment

- Application Summary : Succinic anhydride is used in the preparation of robust biocatalysts for wastewater treatment .

- Methods of Application : Succinic anhydride is used in the modification of enzymes to enhance their stability and activity .

- Results : The production of robust biocatalysts that can efficiently treat wastewater .

9. Modification of Proteins

Safety And Hazards

properties

IUPAC Name |

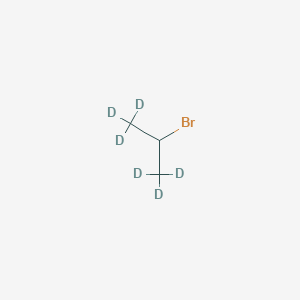

3,3,4,4-tetradeuteriooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514615 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinic anhydride-2,2,3,3-d4 | |

CAS RN |

14341-86-7 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.